N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide
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Overview
Description
N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide is a complex organic compound that features both benzimidazole and imidazolidinone moieties Benzimidazole is a heterocyclic aromatic organic compound, while imidazolidinone is a five-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Imidazolidinone Moiety: The imidazolidinone ring can be synthesized by the reaction of urea or its derivatives with α,β-unsaturated carbonyl compounds.
Coupling Reaction: The final step involves the coupling of the benzimidazole and imidazolidinone moieties through an ethyl linker.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution: Both the benzimidazole and imidazolidinone moieties can undergo substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Halogenating Agents: N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can lead to the formation of benzimidazole N-oxides .
Scientific Research Applications
Medicinal Chemistry: The compound’s benzimidazole moiety is known for its biological activities, including antibacterial, antifungal, and anticancer properties.
Materials Science: The imidazolidinone moiety can impart unique physical properties, making the compound useful in the development of advanced materials.
Biological Research: The compound can be used as a probe to study various biological processes due to its ability to interact with biomolecules.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA and proteins, affecting their function . The imidazolidinone moiety can interact with enzymes, modulating their activity . These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole, which also contain the benzimidazole moiety, are known for their medicinal properties.
Imidazolidinone Derivatives: Compounds like thiazolidinediones, which contain a similar five-membered ring structure, are used in the treatment of diabetes.
Uniqueness
N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide is unique due to the combination of benzimidazole and imidazolidinone moieties in a single molecule
Properties
Molecular Formula |
C16H19N5O3 |
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Molecular Weight |
329.35 g/mol |
IUPAC Name |
N-[2-(benzimidazol-1-yl)ethyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide |
InChI |
InChI=1S/C16H19N5O3/c1-16(2)14(23)21(15(24)19-16)9-13(22)17-7-8-20-10-18-11-5-3-4-6-12(11)20/h3-6,10H,7-9H2,1-2H3,(H,17,22)(H,19,24) |
InChI Key |
WVZGBAZVCMELOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NCCN2C=NC3=CC=CC=C32)C |
Origin of Product |
United States |
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